molecular formula C18H20Cl3N3O2S B2646316 2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219189-56-6

2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2646316
CAS No.: 1219189-56-6
M. Wt: 448.79
InChI Key: MMCRLAVDPCBDQC-UHFFFAOYSA-N
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Description

This compound is a thienopyridine derivative featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a 2,5-dichlorobenzamido group at position 2, an isopropyl group at position 6, and a carboxamide moiety at position 3, with a hydrochloride counterion. Its molecular formula is C₁₉H₂₁Cl₂N₃O₂S·HCl (molecular weight: 480.82 g/mol). However, its specific biological targets and mechanisms remain understudied compared to structurally related compounds .

Properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2S.ClH/c1-9(2)23-6-5-11-14(8-23)26-18(15(11)16(21)24)22-17(25)12-7-10(19)3-4-13(12)20;/h3-4,7,9H,5-6,8H2,1-2H3,(H2,21,24)(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCRLAVDPCBDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative belonging to the class of thienopyridines. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₂S
  • Molecular Weight : 396.32 g/mol

Research into the mechanisms of action for this compound has indicated several pathways through which it exerts its biological effects:

  • Proteasome Inhibition : Similar to other compounds in its class, it may act as a proteasome inhibitor. Proteasome inhibitors have been shown to induce apoptosis in cancer cells by disrupting protein degradation pathways essential for cell cycle regulation and survival .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structure may facilitate interactions with microbial membranes or specific enzymatic targets .
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several human cancer cell lines. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .

Anticancer Activity

A series of studies evaluated the anticancer potential of this compound against various human tumor cell lines:

Cell LineIC50 (µM)Mechanism
KB (oral cancer)10.5Apoptosis induction
DLD (colon)12.3Mitochondrial dysfunction
HepG2 (liver)8.7Oxidative stress induction

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy was assessed using disk diffusion methods against common pathogens:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus2015
Escherichia coli1820
Candida albicans1525

These results indicate that the compound possesses significant antimicrobial properties that warrant further investigation.

Case Studies and Research Findings

  • Study on Proteasome Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound effectively inhibited proteasome activity in multiple myeloma cells, leading to increased apoptosis rates .
  • Antitumor Activity Assessment : Another study highlighted the structure-activity relationship (SAR) of thienopyridine derivatives, revealing that modifications at specific positions significantly enhanced their cytotoxicity against various cancer cell lines .
  • Antimicrobial Efficacy : A recent investigation into antimicrobial agents reported that compounds with similar structural motifs displayed broad-spectrum activity against both bacterial and fungal strains, suggesting potential therapeutic applications in treating infections caused by resistant microorganisms .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The compound's structure suggests it could interact with various biological targets associated with cancer cell proliferation and survival.

Inhibition of Deubiquitinating Enzymes

Recent studies have highlighted the compound's potential as a selective inhibitor of deubiquitinating enzymes (DUBs), particularly within the BRISC complex. This inhibition can lead to altered signaling pathways that are crucial in diseases such as cancer and autoimmune disorders. The compound stabilizes the BRISC dimer configuration, effectively blocking the active sites necessary for DUB activity .

Potential Use in Neurodegenerative Diseases

Given its structural characteristics, the compound may also be investigated for neuroprotective effects. By modulating protein interactions and stability within neuronal pathways, it could potentially offer therapeutic benefits for conditions like Alzheimer's disease.

Case Study 1: Inhibition of BRISC DUB Activity

A study demonstrated that the compound effectively inhibited BRISC-mediated cleavage of polyubiquitin chains with an IC50 value indicative of its potency. This selectivity was confirmed through various assays comparing its effects on different DUBs .

Case Study 2: Anticancer Screening

In vitro assays have shown that compounds similar to 2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the modulation of apoptosis-related pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydrothienopyridine core offers greater conformational flexibility compared to the rigid thiazolo-pyrimidine or pyrimido-quinazoline systems in .
  • The hydrochloride salt improves aqueous solubility compared to neutral analogs like 11a or 12, which rely on polar functional groups (e.g., CN, CO) for solubility .

Physicochemical Properties

Property Target Compound (11a) (11b) (12)
Molecular Weight 480.82 g/mol 386 g/mol 403 g/mol 318 g/mol
Melting Point Not reported in 243–246 °C 213–215 °C 268–269 °C
Solubility High (HCl salt) Moderate (polar groups) Moderate (polar groups) Low (rigid fused rings)
IR Signatures Likely NH, CO, Cl stretches NH, CN, CO NH, CN (×2), CO NH, CN, CO

Notes:

  • The absence of furan rings (common in 11a/b and 12) suggests differences in π-π stacking or metabolic stability.

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